molecular formula C24H31NSSi B14622869 N,N-diethylethanamine;triphenyl(sulfanyl)silane CAS No. 59291-10-0

N,N-diethylethanamine;triphenyl(sulfanyl)silane

Cat. No.: B14622869
CAS No.: 59291-10-0
M. Wt: 393.7 g/mol
InChI Key: RIDNTNCQGWYCHS-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;triphenyl(sulfanyl)silane is a compound that combines the properties of an amine and an organosilane. N,N-diethylethanamine, also known as triethylamine, is a tertiary amine with the chemical formula (C₂H₅)₃N. Triphenyl(sulfanyl)silane is an organosilicon compound that contains a silicon atom bonded to three phenyl groups and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia or primary amines with ethyl halides. One common method is the reaction of diethylamine with ethyl iodide under basic conditions to yield N,N-diethylethanamine .

Triphenyl(sulfanyl)silane can be synthesized through the reaction of triphenylsilane with sulfur or sulfur-containing reagents. A typical method involves the reaction of triphenylsilane with sulfur dichloride in the presence of a base .

Industrial Production Methods

Industrial production of N,N-diethylethanamine often involves the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst. The process is carried out in a reactor where the reactants are continuously fed, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine undergoes various types of reactions, including:

Triphenyl(sulfanyl)silane can undergo:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-diethylethanamine;triphenyl(sulfanyl)silane has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and quaternary ammonium salts.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Used in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile, participating in nucleophilic substitution reactions. It can also act as a base, accepting protons in acid-base reactions. Triphenyl(sulfanyl)silane can act as a source of phenyl groups in various reactions, and its sulfanyl group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethylethanamine;triphenyl(sulfanyl)silane is unique due to the combination of an amine and an organosilane in a single compound. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .

Properties

CAS No.

59291-10-0

Molecular Formula

C24H31NSSi

Molecular Weight

393.7 g/mol

IUPAC Name

N,N-diethylethanamine;triphenyl(sulfanyl)silane

InChI

InChI=1S/C18H16SSi.C6H15N/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-7(5-2)6-3/h1-15,19H;4-6H2,1-3H3

InChI Key

RIDNTNCQGWYCHS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S

Origin of Product

United States

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